molecular formula C7H9NO2 B1603992 methyl 1-methyl-1H-pyrrole-3-carboxylate CAS No. 40611-74-3

methyl 1-methyl-1H-pyrrole-3-carboxylate

Cat. No. B1603992
CAS RN: 40611-74-3
M. Wt: 139.15 g/mol
InChI Key: UNIFRBWRVMAKDB-UHFFFAOYSA-N
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Patent
US05684161

Procedure details

A mixture of 9.52 g (0.0813 mole) of N-formylsarcosine prepared in the Reference Example 1, 25.56 g (0.304 mole) of methyl propiolate, and 65 ml of acetic anhydride was stirred using a magnetic stirrer over an oil bath at 130° C. for 24 hours. The reaction mixture was concentrated under vacuum. 30 ml of toluene was added to the residue and the mixture was evaporated under reduced pressure. This procedure was repeated to obtain a brown oily substance. This oily substance was distilled under vacuum to obtain 9.01 g (yield 79.6%) of a colorless or light-yellow oil of the title compound as fractions with a boiling point of 93°-96° C. at 4 mmHg.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
25.56 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
reactant
Reaction Step Two
Yield
79.6%

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]([CH2:5][C:6](O)=O)C)=O.[C:9]([O:13][CH3:14])(=[O:12])[C:10]#[CH:11].C(OC(=O)C)(=O)C>>[CH3:1][N:3]1[CH:5]=[CH:6][C:10]([C:9]([O:13][CH3:14])=[O:12])=[CH:11]1

Inputs

Step One
Name
Quantity
9.52 g
Type
reactant
Smiles
C(=O)N(C)CC(=O)O
Step Two
Name
Quantity
25.56 g
Type
reactant
Smiles
C(C#C)(=O)OC
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 130° C.
CUSTOM
Type
CUSTOM
Details
for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
30 ml of toluene was added to the residue
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a brown oily substance
DISTILLATION
Type
DISTILLATION
Details
This oily substance was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
CN1C=C(C=C1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.